
D-Mannitol-13C,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannitol-13C,d2 is a deuterium-labeled and carbon-13-labeled derivative of D-Mannitol. Mannitol itself is a polyol (sugar alcohol) with the chemical formula C6H14O6. It is commonly used as an osmotic diuretic and has mild renal vasodilatory activity .
Preparation Methods
Synthetic Routes: The synthesis of D-Mannitol-13C,d2 involves incorporating deuterium and carbon-13 isotopes into the mannitol molecule. Specific synthetic routes may vary, but generally, it can be achieved through chemical reactions using labeled precursors.
Industrial Production: Industrial production methods typically rely on fermentation processes using microorganisms or enzymatic conversion . detailed industrial-scale procedures for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions: D-Mannitol-13C,d2 can undergo various chemical reactions, including:
Oxidation: Mannitol can be oxidized to formic acid or other oxidation products.
Reduction: Reduction of mannitol yields mannitol hexanitrate, a powerful explosive.
Substitution: Mannitol can undergo substitution reactions, such as acetylation or esterification.
Oxidation: Nitric acid, sulfuric acid, or chromic acid.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Acetic anhydride, acetyl chloride, or other acylating agents.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation produces formic acid, while reduction leads to mannitol hexanitrate.
Scientific Research Applications
D-Mannitol-13C,d2 finds applications in various fields:
Chemistry: Used as a tracer in metabolic studies.
Biology: Investigated in studies related to metabolism and drug development.
Medicine: Explored for its potential pharmacokinetic effects.
Industry: Limited information on industrial applications.
Mechanism of Action
The exact mechanism by which D-Mannitol-13C,d2 exerts its effects remains an area of ongoing research. It likely involves interactions with cellular transporters, osmotic balance, and metabolic pathways.
Comparison with Similar Compounds
D-Mannitol-13C,d2 is unique due to its isotopic labeling. Similar compounds include mannitol (unlabeled), sorbitol, and other sugar alcohols.
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2 |
InChI Key |
FBPFZTCFMRRESA-ABCHWDNASA-N |
Isomeric SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



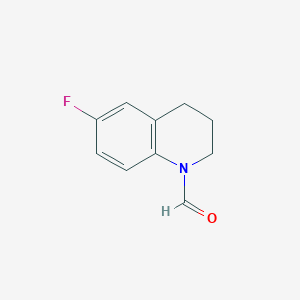

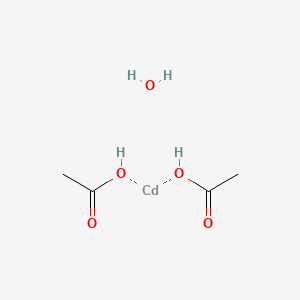

![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)

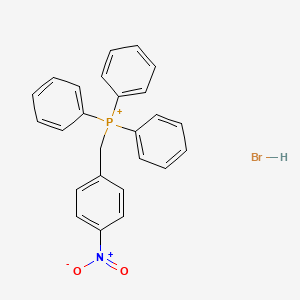
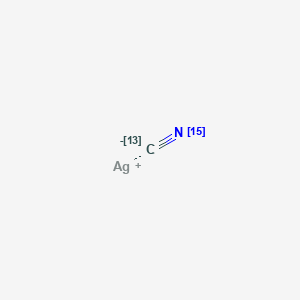
![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)
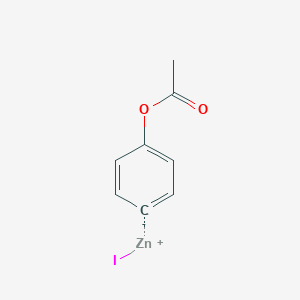

![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)

